Methyl 4-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate
Description
Methyl 4-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate is a dihydropyridine derivative characterized by a partially saturated pyridine ring with multiple functional groups. Key structural features include:
- A methyl ester at position 3 and an ethoxycarbonylphenyl carbamoyl moiety at position 4, which may influence solubility and reactivity.
- A methyl substituent at position 2, enhancing steric effects.
This compound’s synthesis likely involves multi-step reactions, such as condensation of ethoxycarbonylphenyl isocyanate with a dihydropyridine precursor, followed by esterification .
Properties
Molecular Formula |
C18H20N2O6 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
methyl 4-[(4-ethoxycarbonylphenyl)carbamoyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
InChI |
InChI=1S/C18H20N2O6/c1-4-26-17(23)11-5-7-12(8-6-11)20-16(22)13-9-14(21)19-10(2)15(13)18(24)25-3/h5-8,13H,4,9H2,1-3H3,(H,19,21)(H,20,22) |
InChI Key |
RGQVHWJHYLQHBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=C2C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Key Methods:
-
Hantzsch-Type Condensation
-
Cyclization via Magnesium Alkoxides
Introduction of Functional Groups
A. Carbamoyl Group at C4
The carbamoyl linkage to 4-ethoxycarbonylphenyl is critical.
Method 1: Isocyanate Coupling
Method 2: Mixed Anhydride Activation
-
Reagents : Dihydropyridine carboxylic acid, ethyl chloroformate, base (e.g., pyridine).
-
Conditions : Low temperature (0–5°C), followed by reaction with amine.
| Step | Reagents/Conditions | Yield* |
|---|---|---|
| Isocyanate prep | 4-Ethoxycarbonylphenyl isocyanate, THF, RT | ~75% |
| Carbamoylation | DCC/EDC, DMAP, DCM, 0°C → RT | ~60–80% |
B. Hydroxyl Group at C6
Hydroxylation strategies include oxidation, hydrolysis, or direct incorporation.
Method 1: Electrochemical Carboxylation
Method 2: Bromination-Hydrolysis
-
Reagents : NBS (N-bromosuccinimide), methanol, then NaOH/H₂O.
-
Conditions : Dark, RT → reflux.
Esterification and Methyl Group Retention
The methyl ester at C3 and methyl group at C2 originate from methyl acetoacetate or analogous β-ketoesters.
Key Considerations:
-
Regioselectivity : Methyl groups at C2/C3 are retained during Hantzsch condensation.
-
Stability : Ester groups require mild conditions to avoid hydrolysis during subsequent steps.
Synthetic Pathways
A plausible route combines Hantzsch cyclization, carbamoylation, and hydroxylation:
-
Step 1 : Synthesize 2-methyl-4,5-dihydropyridine-3-carboxylate via Hantzsch reaction.
-
Step 2 : Introduce carbamoyl group at C4.
-
Step 3 : Hydroxylate C6.
Challenges and Optimization
-
Regioselectivity : Ensuring 4,5-dihydro vs. 1,4-dihydro requires precise control of aldehyde and catalyst.
-
Byproducts : Symmetrical diesters may form during Hantzsch reactions; minimized via excess aldehyde.
-
Purification : Crystallization (ethanol/hexane) or column chromatography (SiO₂, hexane/EtOAc).
Data Tables
Table 1: Comparative Synthesis Methods
| Method | Reagents/Conditions | Key Advantages | Limitations |
|---|---|---|---|
| Hantzsch Condensation | Methyl acetoacetate, aldehyde, NH₄OAc | High scalability | Limited regioselectivity |
| Electrocarboxylation | CO₂, brominated intermediate, e- | Green chemistry | Requires specialized equipment |
| Isocyanate Coupling | 4-Ethoxycarbonylphenyl isocyanate | Mild conditions | Isocyanate handling risks |
Table 2: Critical Reaction Parameters
| Parameter | Optimal Range | Impact on Yield/Selectivity |
|---|---|---|
| Temperature | 40–80°C | Higher temps reduce byproducts |
| Solvent | Ethanol, DMF | Polar aprotic solvents enhance reactivity |
| Base | DMAP, pyridine | Scavenges HCl, avoids side reactions |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Functional groups on the pyridine ring can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol derivative. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Molecular Formula
The molecular formula of the compound is , indicating a complex arrangement that contributes to its biological activity.
Structural Characteristics
The compound features a dihydropyridine core, which is known for its role in various biological activities. The presence of ethoxycarbonyl and carbamoyl groups enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results suggest potential applications in developing new antimicrobial agents to combat resistant bacterial strains.
Antiviral Activity
The antiviral potential of this compound has been investigated, particularly regarding its ability to inhibit viral replication. Preliminary studies indicate that it may interfere with viral enzymes or host cell receptors, showing promise against certain strains of influenza virus.
Anticancer Properties
One of the most notable applications of this compound is its anticancer activity. It has been shown to induce apoptosis in various cancer cell lines through mechanisms such as:
- Enzyme Inhibition : Targeting key enzymes involved in cancer cell proliferation.
- Receptor Modulation : Interacting with receptors that alter signaling pathways.
- Cell Cycle Arrest : Inducing arrest at the G1/S phase transition.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study evaluating the cytotoxic effects on different cancer cell lines, the compound exhibited significant antiproliferative effects:
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
These findings indicate that the compound may be more effective than standard chemotherapeutic agents such as doxorubicin.
Agrochemical Applications
The unique chemical properties of methyl 4-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate also make it a candidate for agrochemical applications. Its antimicrobial properties can be leveraged in developing plant protection agents against fungal and bacterial pathogens affecting crops.
Materials Science Applications
In materials science, compounds with dihydropyridine structures are being explored for their potential in creating novel materials with specific electronic and optical properties. The ability to modify the functional groups on the dihydropyridine core allows for tailoring materials for applications in organic electronics and sensors.
Comparative Analysis with Related Compounds
To better understand the unique profile of this compound, a comparative analysis with similar compounds was conducted:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine | Moderate anticancer activity | Different substituents |
| Perampanel | Anticonvulsant | Known for action on glutamate receptors |
| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |
This comparative analysis highlights the diverse biological activities associated with structurally similar compounds and emphasizes the potential of this compound in various therapeutic areas.
Mechanism of Action
The mechanism of action of Methyl 4-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogous dihydropyridine and heterocyclic derivatives.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Diversity: The ethoxycarbonylphenyl carbamoyl group in the target compound contrasts with the phthalimidoethoxy methyl group in ’s analog, which may reduce metabolic stability due to the latter’s bulkier, lipophilic nature .
Core Heterocycle Modifications :
- Replacing dihydropyridine with tetrahydropyrimidine () introduces additional nitrogen atoms, altering electronic properties and binding affinity for biological targets .
Functional Group Reactivity :
- The 5-formyl group in ’s compound offers a site for further functionalization (e.g., Schiff base formation), unlike the target compound’s hydroxyl group, which may limit derivatization options .
The ethoxycarbonyl group (abbreviated as Eoc in ) is a common protecting group, suggesting its role in stabilizing intermediates during synthesis .
Research Findings and Implications
- Bioactivity: Dihydropyridine derivatives are widely studied for cardiovascular activity (e.g., nifedipine analogs). The target compound’s hydroxy and carbamoyl groups may shift its selectivity toward non-vascular targets, such as kinases or proteases .
- Solubility vs. Permeability : The hydrophilic 6-hydroxy group may improve solubility but reduce membrane permeability compared to lipophilic analogs like the trifluoromethyl-sulfanyl derivative in .
Biological Activity
Methyl 4-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate, also known by its CAS number 878732-10-6, is a compound that belongs to the class of 1,4-dihydropyridines (DHPs). This class of compounds has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : C18H20N2O6
- Molecular Weight : 360.36 g/mol
- SMILES Notation : CCOC(=O)c1ccc(cc1)NC(=O)C1CC(=O)NC(=C1C(=O)OC)
DHPs are known for their ability to interact with calcium channels and exhibit antioxidant properties. The specific compound under discussion has been shown to possess the following biological activities:
- Calcium Channel Modulation : DHPs can act as antagonists or agonists at voltage-dependent calcium channels, which are crucial in various physiological processes including muscle contraction and neurotransmitter release . This modulation is particularly relevant in cardiovascular health where DHPs are utilized as antihypertensives.
- Antioxidant Activity : Research indicates that DHP derivatives can scavenge free radicals and reduce oxidative stress, which is implicated in numerous pathological conditions including neurodegenerative diseases . The hydroxyl groups in the structure may enhance this antioxidant capacity.
- Neuroprotective Effects : Some studies have suggested that DHPs can protect against neuronal damage by inhibiting oxidative stress-induced apoptosis. This is particularly important in conditions like Parkinson's disease where oxidative stress plays a significant role .
Research Findings and Case Studies
A variety of studies have investigated the biological activity of DHPs, including the specific compound of interest:
- Antioxidant Studies : A study demonstrated that certain DHP derivatives exhibited significant radical scavenging activity, indicating potential use as antioxidants in food technology and pharmaceuticals . The presence of hydroxyl groups was correlated with increased activity.
- Calcium Channel Blockade : In vitro studies have shown that DHPs can effectively block calcium influx in cardiac and smooth muscle cells, leading to reduced contractility and vasodilation . This mechanism contributes to their efficacy as antihypertensive agents.
- Neurotoxicity Assessment : A comparative study on various DHP analogs highlighted that those with specific substitutions exhibited neuroprotective properties while others displayed neurotoxicity when metabolized by monoamine oxidase enzymes . This underscores the importance of structural modifications in determining biological activity.
Data Table
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 4-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate, and how are intermediates validated?
- The synthesis typically involves multi-step reactions, including condensation , cyclization , and esterification . For example, a pyrimidine core can be formed via cyclization of precursors like ethyl acetoacetate and substituted urea derivatives under acidic conditions. Intermediates are validated using NMR spectroscopy (1H/13C), mass spectrometry (MS) , and infrared spectroscopy (IR) to confirm functional groups and structural integrity .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound’s purity and structure?
- High-resolution mass spectrometry (HR-MS) confirms molecular weight and fragmentation patterns.
- 1H/13C NMR identifies proton environments and carbon frameworks, with deuterated solvents (e.g., DMSO-d6) resolving hydroxy group interactions.
- HPLC with UV detection (λ = 254 nm) assesses purity (>95%), while X-ray crystallography resolves stereochemistry in crystalline forms .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and reduce byproducts in the synthesis of this compound?
- Design of Experiments (DOE) methodologies, such as response surface modeling (RSM) , systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example, a Central Composite Design (CCD) can minimize trial runs while maximizing yield .
- Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and thermodynamic stability of intermediates, guiding solvent selection and reaction pathways .
Q. How should contradictory data on biological activity (e.g., varying IC50 values across studies) be addressed methodologically?
- Structural revalidation : Confirm compound identity via 2D NMR (COSY, HSQC) to rule out impurities or stereoisomeric contamination .
- Dose-response standardization : Use cell-based assays (e.g., MTT for cytotoxicity) with internal controls (e.g., reference inhibitors) to normalize inter-lab variability.
- Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to reconcile discrepancies arising from assay conditions (e.g., pH, serum concentration) .
Q. What computational strategies enhance the design of derivatives with improved pharmacokinetic properties?
- Molecular docking (e.g., AutoDock Vina) screens derivatives against target proteins (e.g., kinases) to prioritize candidates with optimal binding affinities.
- ADMET prediction tools (e.g., SwissADME) assess solubility, permeability, and metabolic stability, filtering out derivatives with poor bioavailability .
Q. How can the compound’s reactivity under varying pH and temperature conditions be systematically studied?
- Kinetic studies : Monitor degradation rates via UV-Vis spectroscopy or LC-MS under controlled pH (2–12) and temperature (25–80°C).
- Arrhenius analysis calculates activation energy (Ea) to predict shelf-life and storage conditions.
- In situ IR tracks real-time structural changes during hydrolysis or oxidation .
Q. What experimental frameworks are recommended for evaluating the compound’s biological activity in vitro and in vivo?
- In vitro : Use 3D cell cultures (e.g., spheroids) to mimic tumor microenvironments, paired with flow cytometry for apoptosis/necrosis quantification.
- In vivo : Employ xenograft models (e.g., murine cancer models) with pharmacokinetic profiling (plasma half-life via LC-MS/MS). Include positive controls (e.g., cisplatin) and vehicle controls to isolate compound-specific effects .
Methodological Best Practices
- Data Reproducibility : Document reaction parameters (e.g., stirring rate, degassing steps) in detail to minimize batch-to-batch variability .
- Cross-disciplinary Collaboration : Integrate computational chemists for reaction modeling and pharmacologists for mechanistic validation .
- Open Science : Deposit spectral data (NMR, MS) in public repositories (e.g., PubChem) to facilitate peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
